2-methyl-N-(1-phenylpropyl)benzamide
Description
2-Methyl-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by a methyl group at the 2-position of the benzoyl ring and a 1-phenylpropyl substituent on the amide nitrogen. Benzamides are broadly studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity, stability, and tunable substituent effects .
Properties
IUPAC Name |
2-methyl-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-10-5-4-6-11-14)18-17(19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOIQDJNICOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(1-phenylpropyl)benzamide typically involves the condensation of 2-methylbenzoic acid with 1-phenylpropylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
In industrial settings, the production of benzamides often involves the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and yield. These methods are considered green and eco-friendly, as they minimize the use of hazardous reagents and reduce reaction times .
Chemical Reactions Analysis
2-methyl-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
2-methyl-N-(1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula (C₁₇H₁₉NO).
Key Observations:
- Amide Nitrogen Substituent : The 1-phenylpropyl group increases lipophilicity compared to hydroxyl- or pyridinyl-containing analogs, suggesting differences in solubility and bioavailability .
- Functional Groups : Thiourea () and hydroxyl () groups enable hydrogen bonding, whereas the target compound’s alkyl chain likely prioritizes hydrophobic interactions.
Physicochemical Properties
- Solubility : Hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, while the target compound’s phenylpropyl group may favor organic solvents .
Q & A
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 0 | EDCI/HOBt | 72 | 98.5 |
| DMF | 25 | DCC/DMAP | 85 | 97.8 |
| THF | 10 | HATU | 68 | 99.1 |
| Data derived from |
Q. Table 2. Biological Activity of Analogues
| Substituent (R) | IC50 (nM) COX-2 | Solubility (µg/mL) | LogP |
|---|---|---|---|
| -CH3 | 150 | 12 | 3.2 |
| -Cl | 89 | 8 | 3.8 |
| -OCH3 | 210 | 20 | 2.5 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
